molecular formula C9H12N2O5S B2706508 N-(2-methoxyethyl)-4-nitrobenzenesulfonamide CAS No. 321705-93-5

N-(2-methoxyethyl)-4-nitrobenzenesulfonamide

Cat. No. B2706508
CAS RN: 321705-93-5
M. Wt: 260.26
InChI Key: FBAFPGCLWAAVDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(2-methoxyethyl)-4-nitrobenzenesulfonamide” are not available, similar compounds have been synthesized using methods like reversible addition–fragmentation chain transfer (RAFT) and poly-addition .

Scientific Research Applications

Versatile Means for Secondary Amines Preparation

N-(2-methoxyethyl)-4-nitrobenzenesulfonamide and its derivatives are highlighted for their role in the preparation of secondary amines. These compounds, readily prepared from primary amines, undergo smooth alkylation to give N-alkylated sulfonamides in near-quantitative yields. The process is facilitated by Mitsunobu reaction or conventional methods, showcasing their utility in organic synthesis for producing secondary amines with high efficiency (Fukuyama et al., 1995).

Environmental and Material Applications

In environmental science, these compounds are used in strategies for converting toxic compounds to less harmful ones. For instance, the conversion of nitrobenzene to aniline in a bioelectrochemical system highlights an innovative approach to pollutant degradation, offering a sustainable alternative to traditional removal methods (Wang et al., 2011).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of new sulfonamide molecules have been extensively studied. One research focused on N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, detailing its structure through spectroscopic tools and computational study. This work not only adds to the chemical knowledge base but also explores the compound's potential interactions with proteins, indicating a broader application in biochemical studies (Murthy et al., 2018).

Advanced Materials Research

In the field of material science, derivatives of N-(2-methoxyethyl)-4-nitrobenzenesulfonamide have been investigated for their potential as electrode-active materials. The study on the electron-transfer kinetics of nitroxide radicals, for example, demonstrates the application of these compounds in developing high power-rate electrode materials (Suga et al., 2004).

Future Directions

While specific future directions for “N-(2-methoxyethyl)-4-nitrobenzenesulfonamide” are not available, research in the field of secondary batteries has led to the investigation of numerous alternative systems to the state-of-the-art lithium-ion battery, and metal-air batteries are one such technology .

Mechanism of Action

Target of Action

It is known that similar compounds can interact with various cellular targets, including rna

Mode of Action

It is suggested that similar compounds can interact with their targets through complementary base pairing . This interaction can potentially control processes that affect disease progression. More research is required to understand the specific interactions of N-(2-methoxyethyl)-4-nitrobenzenesulfonamide with its targets.

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways, including energy metabolism and phospholipid metabolism

Result of Action

It is suggested that similar compounds can lead to changes in protein production, which can affect disease progression . More research is required to understand the specific effects of N-(2-methoxyethyl)-4-nitrobenzenesulfonamide’s action.

Action Environment

It is known that similar compounds can be used as stabilizers in certain environments

properties

IUPAC Name

N-(2-methoxyethyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c1-16-7-6-10-17(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAFPGCLWAAVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-nitrobenzenesulfonyl chloride (Fluka, 1.00 g; 4.51 mmol) in DCM (30 mL) was treated with 2-methoxyethylamine (Fluka, 1.9 ml; 22.6 mmol). After 2 hours, the organic solvents were evaporated in vacuo, the residue was taken up in EtOAc and extracted with a saturated NH4Cl solution. The combined organic layers were dried over MgSO4 and evaporated to dryness to give the title compound as a pale yellow solid (1.077 g, 92%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
92%

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